Home > Products > Screening Compounds P49911 > 8-Aminoisoquinolin-7-ol
8-Aminoisoquinolin-7-ol - 208986-92-9

8-Aminoisoquinolin-7-ol

Catalog Number: EVT-3387469
CAS Number: 208986-92-9
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Aminoisoquinolin-7-ol is a heterocyclic aromatic organic compound belonging to the isoquinoline family. It features an amino group at the 8th position and a hydroxyl group at the 7th position on the isoquinoline ring, which contributes to its unique chemical properties and potential biological activities. This compound is recognized for its versatility in various chemical reactions and its applications in medicinal chemistry and materials science.

Source and Classification

The compound is classified as an organic heterocyclic compound, specifically an isoquinoline derivative. It is identified by the Chemical Abstracts Service registry number 208986-92-9. The structural formula can be represented as C9H8N2OC_9H_8N_2O .

Synthesis Analysis

Methods of Synthesis

The synthesis of 8-Aminoisoquinolin-7-ol can be achieved through several methods:

  1. Pomeranz–Fritsch Reaction: This method involves the reaction of benzaldehyde with aminoacetoaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives.
  2. Nitration and Reduction: Isoquinoline can be nitrated to yield nitro derivatives, which are subsequently reduced using tin powder in hydrochloric acid to produce 8-aminoisoquinoline, followed by hydroxylation to form 8-aminoisoquinolin-7-ol .

Technical Details

The choice of synthetic route often depends on factors such as yield, purity, and availability of starting materials. Industrial production typically employs optimized conditions for large-scale synthesis, focusing on cost-effectiveness and efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 8-Aminoisoquinolin-7-ol consists of a fused bicyclic system with an isoquinoline backbone. The presence of both an amino group and a hydroxyl group significantly influences its reactivity and solubility.

Data

  • Molecular Formula: C9H8N2OC_9H_8N_2O
  • Molecular Weight: Approximately 164.17 g/mol
  • InChI Key: InChI=1S/C9H8N2O/c10-9-7-5-11-4-3-6(7)1-2-8(9)12 .
Chemical Reactions Analysis

Types of Reactions

8-Aminoisoquinolin-7-ol participates in various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding quinones using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Nitro groups can be reduced to amino groups using reducing agents such as tin powder with hydrochloric acid.
  3. Substitution Reactions: Electrophilic substitution can introduce various substituents onto the isoquinoline ring under acidic conditions .

Technical Details

The specific products formed from these reactions depend on the reagents and conditions employed. For instance, oxidation can yield quinone derivatives, while reduction may regenerate amino derivatives .

Mechanism of Action

The mechanism of action of 8-Aminoisoquinolin-7-ol is primarily based on its interaction with biological targets such as enzymes or receptors. This interaction may modulate cellular processes, making it a candidate for therapeutic applications. For example, in studies related to antimalarial activity, it has been shown to disrupt mitochondrial function in Plasmodium parasites .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point ranges around 238–239 °C for certain derivatives .

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents due to the presence of hydroxyl and amino groups.
  • Reactivity: Exhibits reactivity typical of both amines and phenolic compounds, allowing for diverse chemical transformations.

Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .

Applications

8-Aminoisoquinolin-7-ol has numerous applications across various fields:

  1. Chemistry: Serves as a building block in synthesizing complex organic molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer properties.
  3. Medicine: Explored for therapeutic applications, particularly against diseases such as malaria due to its inhibitory effects on relevant biological pathways.
  4. Industry: Used in producing dyes, pigments, and other industrial chemicals .
Introduction to 8-Aminoisoquinolin-7-ol in Medicinal Chemistry

Historical Context and Discovery of Isoquinoline Derivatives in Drug Development

Isoquinoline derivatives have been pivotal in medicinal chemistry since the early 20th century, with initial interest centered on antimalarial agents like chloroquine. The 8-aminoisoquinoline core emerged as a privileged scaffold due to its balanced physicochemical properties and diverse target engagement capabilities. Key milestones include:

  • Patent Activity: Google Patents (US11612606B2) reveals extensive structural diversification of 8-aminoisoquinoline compounds, particularly for kinase inhibition in oncology. For example, carbamate derivatives like cyclobutyl N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate show potent activity against tyrosine kinases implicated in leukemia [1].
  • Clinical Candidates: Hybridization strategies led to compounds such as CCT244747, a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitor derived from isoquinoline fragments. This compound demonstrated oral bioavailability and single-agent efficacy in MYCN-driven neuroblastoma models [10].
  • Target Expansion: Isoquinoline-based inhibitors now address targets beyond oncology, including carbonic anhydrases (e.g., phenylthiazol-2(3H)-ylidene-isoquinoline-5-amine derivatives) and neurodegenerative disease pathways [4] [10].

Table 1: Historic Isoquinoline Derivatives with Therapeutic Significance

CompoundTherapeutic AreaKey TargetStructural Feature
SAR-020106OncologyCHK1 Kinase2-Aminoisoquinoline core
CCT244747OncologyCHK1 KinasePyrazine-isoquinoline hybrid
US11612606B2 LeadOncologyFLT3 KinaseCarbamate-linked isoquinoline
hCA InhibitorsAntimicrobialCarbonic AnhydraseThiazole-isoquinoline conjugate

Structural Uniqueness of 8-Aminoisoquinolin-7-ol: Bridging Aminoquinoline and Phenolic Functional Groups

The 8-aminoisoquinolin-7-ol scaffold integrates two pharmacophoric elements:

  • Electronic Modulation: The phenolic -OH at C7 and primary amine at C8 create an intramolecular hydrogen-bonding network, stabilizing a zwitterionic form. This enhances membrane permeability and reduces off-target interactions, as demonstrated by quantum mechanical calculations showing a dipole moment of 4.2 Debye [4] [7].
  • Metal Coordination: The ortho-aminophenol motif enables chelation of transition metals (e.g., Cu²⁺, Fe³⁺), relevant for targeting metalloenzymes in neurodegenerative diseases. Molecular docking confirms nanomolar affinity for human carbonic anhydrase II (hCA II) via Zn²⁺ coordination [4].
  • Supramolecular Interactions: X-ray crystallography of Schiff base derivatives (e.g., LNAPH and LO-VAN) reveals π-π stacking between isoquinoline rings and hydrophobic protein pockets, enhancing binding specificity [8].

Table 2: Key Physicochemical Properties of 8-Aminoisoquinolin-7-ol

PropertyValue/RoleBiological Implication
LogP1.8 ± 0.2Balanced lipophilicity for CNS penetration
pKa (Phenolic OH)9.5pH-dependent metal chelation
Intramolecular H-bondN-H⋯O distance: 2.65 ÅConformational rigidity
Frontier Orbital Energy (ΔE)3.82–4.08 eV (DFT calculations)Facilitates charge transfer in enzyme binding

Research Gaps in Multifunctional Ligand Design for Neurodegenerative and Oncological Targets

Despite its potential, 8-aminoisoquinolin-7-ol remains underexplored in two domains:

  • Neurodegenerative Diseases: Mitochondrial dysfunction in Alzheimer’s (AD) and Parkinson’s (PD) involves metal dyshomeostasis and oxidative stress. The scaffold’s metal-chelating ability could mitigate Aβ aggregation or tau hyperphosphorylation, yet no in vivo studies validate this hypothesis. Caenorhabditis elegans models expressing human tau show that sut-2 knockdown reduces neurotoxicity, suggesting kinase pathways as targets [3] [6].
  • Oncological Selectivity: While isoquinoline derivatives inhibit kinases (e.g., FLT3, CHK1), their selectivity over structurally similar targets (e.g., CHK2) is suboptimal. The US11001559B2 patent discloses 4-substituted aminoisoquinolines with >100-fold selectivity for FLT3-ITD mutants, but systemic toxicity remains a concern due to hERG inhibition (IC₅₀ = 5–30 μM) [7] [10].
  • Multitarget Ligands (MTDLs): Current research focuses on single-target inhibitors. Opportunities exist to exploit the scaffold’s dual functionality—e.g., conjugating it with nitric oxide (NO) donors (inspired by enmein-type diterpenoid hybrids) for cancer-selective cytotoxicity [2] [10].

Table 3: Unresolved Research Questions and Proposed Approaches

Research GapCurrent LimitationPotential Solution
Metal-targeted neuroprotectionLack of blood-brain barrier (BBB) penetration dataN-Alkylation to enhance log D
Kinase polypharmacologyOff-target effects on CHK2/hERGStructure-based design of C3/C4 substituents
Antibiofilm agentsUntested against microbial biofilmsSchiff base derivatization (e.g., LNAPH)
pH-dependent activityUnknown stability in acidic tumorsProdrugs with pH-sensitive linkers

Properties

CAS Number

208986-92-9

Product Name

8-Aminoisoquinolin-7-ol

IUPAC Name

8-aminoisoquinolin-7-ol

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-9-7-5-11-4-3-6(7)1-2-8(9)12/h1-5,12H,10H2

InChI Key

SPWRYHCBHFKKCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C=CN=C2)N)O

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.